molecular formula C13H23ClN+ B12041814 Benzyl(triethyl) ammonium hydrochloride

Benzyl(triethyl) ammonium hydrochloride

Cat. No.: B12041814
M. Wt: 228.78 g/mol
InChI Key: HTZCNXWZYVXIMZ-UHFFFAOYSA-N
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Description

Benzyltriethylammonium chloride is a quaternary ammonium salt with the chemical formula C₁₃H₂₂ClN. It is a white crystalline or powdery substance that is highly soluble in water, ethanol, methanol, isopropanol, dimethylformamide, acetone, and dichloromethane . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriethylammonium chloride can be synthesized through the quaternization of triethylamine with benzyl chloride. The reaction typically involves dissolving triethylamine in a solvent such as polydimethylsiloxane, ethanol, dimethylformamide, or dichloroethane. Benzyl chloride is then added dropwise, and the mixture is heated to around 80°C for several hours . The resulting product is filtered, washed with a solvent like methyl ethyl ketone, and dried to obtain high-purity benzyltriethylammonium chloride .

Industrial Production Methods: In industrial settings, the synthesis of benzyltriethylammonium chloride often involves the use of acetone as a solvent. Triethylamine and benzyl chloride are refluxed in acetone at 63-64°C for about 8 hours. The mixture is then cooled, filtered, and the solid product is washed and dried . This method is efficient, environmentally friendly, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyltriethylammonium chloride is involved in various types of reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as cyanides or thiolates.

    Alkylation: Reagents include alkyl halides and substrates like amines, alcohols, or thiols.

    Knoevenagel Condensation: Reagents include carbonyl compounds and active methylene compounds.

Major Products:

    Nucleophilic Substitution: Products include substituted alkanes or arenes.

    Alkylation: Products include alkylated amines, alcohols, or thiols.

    Knoevenagel Condensation: Products include olefinic compounds.

Comparison with Similar Compounds

  • Benzyltrimethylammonium chloride
  • Benzyltributylammonium chloride
  • Tetrabutylammonium chloride
  • Tetrabutylammonium acetate
  • Tetrabutylammonium bromide

Comparison: Benzyltriethylammonium chloride is unique due to its specific structure, which provides optimal solubility and reactivity in phase-transfer catalysis. Compared to benzyltrimethylammonium chloride and benzyltributylammonium chloride, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wider range of reactions . Tetrabutylammonium salts, while also effective phase-transfer catalysts, have different solubility profiles and may not be as versatile in certain reactions .

Properties

Molecular Formula

C13H23ClN+

Molecular Weight

228.78 g/mol

IUPAC Name

benzyl(triethyl)azanium;hydrochloride

InChI

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;

InChI Key

HTZCNXWZYVXIMZ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.Cl

Origin of Product

United States

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